1-tert-Butyl-4-methoxy-3,5-dimethyl-2,6-dinitrobenzene
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Overview
Description
1-tert-Butyl-4-methoxy-3,5-dimethyl-2,6-dinitrobenzene is an organic compound characterized by its aromatic structure with multiple substituents. This compound is notable for its unique combination of tert-butyl, methoxy, dimethyl, and dinitro groups attached to a benzene ring. The presence of these groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-tert-Butyl-4-methoxy-3,5-dimethyl-2,6-dinitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound, such as 1-tert-butyl-4-methoxy-3,5-dimethylbenzene, using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired positions on the benzene ring .
Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
1-tert-Butyl-4-methoxy-3,5-dimethyl-2,6-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions, often using reagents like hydrogen gas in the presence of a catalyst, can convert the nitro groups to amino groups.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-Butyl-4-methoxy-3,5-dimethyl-2,6-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-methoxy-3,5-dimethyl-2,6-dinitrobenzene involves its interaction with molecular targets and pathways within biological systems. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-tert-Butyl-4-methoxy-3,5-dimethyl-2,6-dinitrobenzene can be compared with other similar compounds, such as:
Musk ketone: Known for its use in fragrances, it has a similar aromatic structure with tert-butyl and nitro groups.
Musk xylene: Another fragrance compound with a similar structure, but with different substituents on the benzene ring.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
CAS No. |
99758-83-5 |
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Molecular Formula |
C13H18N2O5 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
1-tert-butyl-4-methoxy-3,5-dimethyl-2,6-dinitrobenzene |
InChI |
InChI=1S/C13H18N2O5/c1-7-10(14(16)17)9(13(3,4)5)11(15(18)19)8(2)12(7)20-6/h1-6H3 |
InChI Key |
MZMDVPDZWDRCNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C)[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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